3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N,N-Dimethylamino)-3-oxopropylboronic acid pinacol ester is a useful research compound. Its molecular formula is C5H12BNO3 and its molecular weight is 144.965. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Result of Action
The primary result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.
Properties
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-9(14)13(5)6/h7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDPXJJXCIJTGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201734 |
Source
|
Record name | N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-18-5 |
Source
|
Record name | N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134892-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaborolane-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.